2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, combines an indole moiety with an acetamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Amidation: The final step involves the reaction of the acetylated indole with 4-phenylbutan-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The acetylamino group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Serotonin: A neurotransmitter with an indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Unlike simpler indole derivatives, this compound’s structure allows for more targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry research.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O2/c1-16(11-12-18-7-4-3-5-8-18)23-22(27)15-25-14-13-19-20(24-17(2)26)9-6-10-21(19)25/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
QXTJPCLSHLJRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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